N-(4-bromo-3-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(4-BROMO-3-METHYLPHENYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a methyl group, and a tetrazole ring attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-3-METHYLPHENYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves the following steps:
Bromination: The starting material, 3-methylphenylamine, is brominated using bromine or a brominating agent to introduce the bromine atom at the 4-position.
Tetrazole Formation: The brominated intermediate is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.
Amidation: The final step involves the reaction of the tetrazole intermediate with benzoyl chloride to form the benzamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to improve yield and efficiency. Catalysts and solvents are carefully selected to minimize side reactions and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium azide, thiols, amines.
Major Products
Oxidation Products: Alcohols, carboxylic acids.
Reduction Products: De-brominated compounds.
Substitution Products: Azides, thiols, amines derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-BROMO-3-METHYLPHENYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes.
Comparison with Similar Compounds
Similar Compounds
N-(4-BROMOPHENYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE: Lacks the methyl group.
N-(4-METHYLPHENYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE: Lacks the bromine atom.
N-(4-CHLORO-3-METHYLPHENYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE: Contains a chlorine atom instead of bromine.
Uniqueness
The presence of both the bromine atom and the methyl group in N-(4-BROMO-3-METHYLPHENYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE may confer unique chemical properties, such as increased reactivity or specific biological activity, compared to its analogs.
Properties
Molecular Formula |
C15H12BrN5O |
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Molecular Weight |
358.19 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H12BrN5O/c1-10-8-12(4-7-14(10)16)18-15(22)11-2-5-13(6-3-11)21-9-17-19-20-21/h2-9H,1H3,(H,18,22) |
InChI Key |
YZUSZWVZFFSOOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3)Br |
Origin of Product |
United States |
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